molecular formula C8H7ClOS B1598596 (Phenylthio)acetyl chloride CAS No. 7031-27-8

(Phenylthio)acetyl chloride

Cat. No. B1598596
CAS RN: 7031-27-8
M. Wt: 186.66 g/mol
InChI Key: TWOLQIUHVMTAAE-UHFFFAOYSA-N
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Description

Phenylthio)acetyl chloride (PTAC) is an organosulfur compound with the chemical formula C6H5SCH2COCl. It is a colorless liquid with a pungent odor and is soluble in many organic solvents. PTAC is a useful reagent in organic synthesis and has a wide range of applications in the fields of biochemistry and medicinal chemistry. PTAC is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

1. Synthesis of Glycosides

(Phenylthio)acetyl chloride is used in synthesizing glycosides. Kondo, Abe, and Goto (1988) demonstrated its application in creating the 2α-glycoside of N-acetylneuraminic acid, a sialic acid derivative. This process involves the addition of phenylsulfenyl chloride to a 2-deoxy-2,3-dehydro-N-acetylneuraminic acid derivative.

2. Synthesis of Phosphonic Acid Derivatives

Yuan, Chen, and Wang (1991) explored the use of acetyl chloride in synthesizing amino(aryl)methylphosphonic acid derivatives. This involved a three-component condensation reaction, where acetyl chloride facilitated the formation of key intermediates in the synthesis of phosphonopeptide with a P-N bond.

3. Antibacterial Activity of Organometallic Dithio Complexes

Singh, Gupta, and Nath (2000) studied the antibacterial activity of organomercury and organotin dithio complexes. They found that organomercury dithiolates exhibited significant antibacterial properties, with phenylmercuric acetate being a crucial component in these complexes.

4. Synthesis of Acetophenones and Alkanones

Ishibashi, Takamuro, Mizukami, Irie, and Ikeda (1989) demonstrated the synthesis of α-sulfenylated acetophenones and alkanones. They used phenylthio-acetyl chloride in Friedel-Crafts acylation of arenes, indicating its role in creating important intermediates in organic synthesis.

5. General Synthesis Applications

Pei Wen (2011) summarized the broad applications of phenylthio acetyl childe in organic synthesis. This includes its use in synthesizing antibiotic reagents β-lactam, chiral auxiliary reagent, α-sulfenylated keton, and allenic esters.

properties

IUPAC Name

2-phenylsulfanylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOLQIUHVMTAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398915
Record name (Phenylthio)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Phenylthio)acetyl chloride

CAS RN

7031-27-8
Record name (Phenylthio)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Phenylthio)acetyl chloride
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Synthesis routes and methods I

Procedure details

To a solution of 5.0 g of (phenylthio)acetic acid in 20 ml of toluene under nitrogen was added 5.2 ml of oxalyl chloride in four portions. The solution was stirred at room temperature for about twenty hours and then concentrated in vacuo to the oily title compound, which was used in subsequent reactions without further purificaton or characterization.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To thiophenoxyacetic acid (8 g, 0.05 mol) was added SOCl2 (8 mL) and the reaction mixture was heated to reflux for 1 h. TLC showed disappearance of the starting material. The excess SOCl2 was removed in vacuo under a fume hood and the product was distilled to afford 8.6 g (98%) of the title compound, bp 85-86° C., 4-5 Torr [lit 117-119° C., 6 Torr (Mooradian, A.; Cavallito, C. J.; Bergman, A. J.; Lawson, E. J.; Suter, C. M. J. Am. Chem. Soc. 1949, 3372)]; 1H NMR (CDCl3) δ 7.48-7.34 (m, 5H), 4.06 (m, 2H); 13C NMR (CDCl3) 169.75, 132.83, 131.44, 129.35, 128.22, 48.48; MS (EI, m/z) 186 (M+)
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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